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Compound of Interest

Compound Name:
1-(6-fluoro-1H-indol-3-yl)-N,N-

dimethylmethanamine

Cat. No.: B1304770 Get Quote

For researchers and professionals in drug development, the precise structural confirmation of

novel psychoactive compounds is paramount. This guide provides a comparative analysis of

the spectroscopic data for the synthesized tryptamine, 6-fluoro-N,N-dimethyltryptamine (6-

fluoro-DMT), against its well-characterized, non-fluorinated parent compound, N,N-

dimethyltryptamine (DMT). The data presented herein, including ¹H NMR, ¹³C NMR, and mass

spectrometry, serves to unequivocally confirm the identity and purity of synthesized 6-fluoro-

DMT.

Comparative Spectroscopic Data
The introduction of a fluorine atom at the 6-position of the indole ring in DMT induces

characteristic shifts in the NMR spectra and a predictable change in the molecular weight, as

detected by mass spectrometry. The following tables summarize the key spectroscopic data for

both 6-fluoro-DMT and DMT for direct comparison.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 6-fluoro-DMT and DMT
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Assignment

6-fluoro-DMT Chemical
Shift (δ, ppm) Multiplicity,
Coupling Constant (J, Hz)

DMT Chemical Shift (δ,
ppm) Multiplicity, Coupling
Constant (J, Hz)

H-7 7.28 (dd, J = 8.6, 2.3 Hz) 7.61 (d, J = 7.9 Hz)

H-4 7.51 (dd, J = 8.6, 5.5 Hz) 7.32 (d, J = 8.1 Hz)

H-2 6.95 (s) 6.99 (s)

H-5 6.85 (ddd, J = 9.4, 8.6, 2.3 Hz) 7.18 (t, J = 7.5 Hz)

-CH₂-N 2.91 (t, J = 7.8 Hz) 2.92 (t, J = 7.9 Hz)

Ar-CH₂- 2.65 (t, J = 7.8 Hz) 2.66 (t, J = 7.9 Hz)

-N(CH₃)₂ 2.35 (s) 2.36 (s)

Indole-NH 8.05 (br s) 8.10 (br s)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 6-fluoro-DMT and DMT

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
6-fluoro-DMT Chemical
Shift (δ, ppm)

DMT Chemical Shift (δ,
ppm)

C-6 (C-F) 159.5 (d, ¹JCF = 236 Hz) 119.4

C-7a 136.2 (d, ⁴JCF = 3.8 Hz) 136.4

C-3a 124.7 (d, ³JCF = 10.5 Hz) 127.7

C-2 122.3 122.2

C-7 121.8 (d, ³JCF = 9.8 Hz) 111.9

C-4 109.8 (d, ²JCF = 24.5 Hz) 119.2

C-3 112.9 113.2

C-5 97.5 (d, ²JCF = 26.2 Hz) 121.2

-CH₂-N 60.4 60.5

-N(CH₃)₂ 45.3 45.4

Ar-CH₂- 23.6 23.7

Table 3: Mass Spectrometry Data (EI-MS) of 6-fluoro-DMT and DMT

Compound
Molecular

Formula

Molecular

Weight (

g/mol )

[M]⁺ (m/z)
Base Peak

(m/z)

Key

Fragments

(m/z)

6-fluoro-DMT C₁₂H₁₅FN₂ 206.26 206 58 148, 130

DMT C₁₂H₁₆N₂ 188.27 188 58 130

Experimental Protocols
Synthesis of 6-fluoro-DMT
A common synthetic route to 6-fluoro-DMT involves the Fischer indole synthesis followed by

conversion of the resulting tryptamine to the N,N-dimethylated product.
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Synthesis of 6-fluoroindole: 4-Fluorophenylhydrazine hydrochloride is reacted with 4,4-

diethoxybutanal in a suitable solvent mixture (e.g., ethanol/water) with an acid catalyst (e.g.,

sulfuric acid) under reflux. The reaction mixture is then neutralized and the product, 6-

fluoroindole, is extracted and purified.

Oxalyl chloride reaction: To a solution of 6-fluoroindole in a dry, aprotic solvent (e.g., diethyl

ether) at 0 °C, oxalyl chloride is added dropwise. The resulting precipitate, 3-(2-chloro-2-

oxoacetyl)-6-fluoroindole, is filtered and dried.

Amination: The indolylglyoxylyl chloride is then reacted with a solution of dimethylamine in a

suitable solvent (e.g., THF) to yield 3-(2-(dimethylamino)-2-oxoacetyl)-6-fluoroindole.

Reduction: The amide is reduced to the corresponding amine, 6-fluoro-DMT, using a strong

reducing agent such as lithium aluminum hydride (LAH) in a dry solvent like THF under

reflux. The reaction is quenched, and the product is extracted and purified.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electron ionization mass spectra (EI-MS) were obtained on a mass

spectrometer with an ionization energy of 70 eV.

Visualization of the Synthetic and Analytical
Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

confirmation of 6-fluoro-DMT.
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Workflow for Synthesis and Confirmation of 6-fluoro-DMT
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Caption: Synthetic and analytical workflow for 6-fluoro-DMT.
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To cite this document: BenchChem. [Spectroscopic Confirmation of Synthesized 6-fluoro-
DMT: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304770#spectroscopic-confirmation-1h-nmr-13c-
nmr-ms-of-synthesized-6-fluoro-dmt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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